1-Benzyl-4-methylpiperidine

Vue d'ensemble

Description

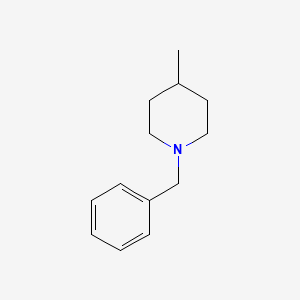

1-Benzyl-4-methylpiperidine is an organic compound with the molecular formula C₁₃H₁₉N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group attached to the fourth carbon of the piperidine ring. It is commonly used in organic synthesis and has various applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylpiperidine can be synthesized through several methods. One common method involves the N-acylation of 3-amino-4-methylpyridine, followed by quaternization using benzyl halide. The quaternized product is then partially reduced using sodium borohydride in methanol or water. The partially reduced product undergoes hydrolysis in the presence of acid to form 1-benzyl-4-methylpiperidin-3-one. Finally, reductive amination of 1-benzyl-4-methylpiperidin-3-one with methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol yields this compound .

Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-4-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Alzheimer's Disease Treatment:

1-Benzyl-4-methylpiperidine derivatives have been investigated for their potential as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. These compounds may help mitigate the loss of acetylcholine neurotransmitters, which is critical for cognitive functions. For instance, certain derivatives demonstrated significant inhibitory activity against AChE and BuChE, suggesting their potential as therapeutic agents for Alzheimer's disease .

Rheumatoid Arthritis Treatment:

The compound has also been utilized in the synthesis of intermediates for drugs targeting rheumatoid arthritis. Specifically, (3R,4R)-(this compound-3-yl)methylamine is noted for its role as an intermediate in the development of JAK inhibitors, which are vital in treating autoimmune conditions like rheumatoid arthritis. The synthesis process has been optimized to enhance yield and reduce the use of hazardous reagents .

Organic Synthesis

Building Block in Drug Development:

this compound serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to new drug candidates with enhanced efficacy and safety profiles. For example, it has been used to create multi-target-directed hybrids aimed at treating complex diseases such as Alzheimer's .

Synthesis of Advanced Materials:

The compound is also involved in the synthesis of advanced materials, including spirocyclic compounds that act as σ receptor ligands. These materials have potential applications in neuropharmacology and other therapeutic areas .

Chemical Research

Kinetic Studies:

Research on this compound has contributed to kinetic studies examining its reactivity and stability under various conditions. Such studies are crucial for understanding the compound's behavior in biological systems and its interaction with other chemical entities .

Structural Analysis:

The compound's structural characteristics have been analyzed using techniques like NMR spectroscopy, providing insights into its molecular dynamics and interactions at a fundamental level. This information is essential for designing more effective derivatives with targeted biological activities .

Data Table: Applications Overview

Case Studies

Case Study 1: Alzheimer’s Disease Inhibitors

In a study focusing on synthesizing new derivatives based on this compound, researchers designed compounds that exhibited promising dual inhibition against both AChE and BuChE. These compounds were evaluated using Ellman's method, demonstrating effective IC50 values indicative of their potential as therapeutic agents against Alzheimer's disease-related cognitive decline.

Case Study 2: Synthesis Optimization for Rheumatoid Arthritis Treatment

A systematic approach was taken to improve the synthesis of (3R,4R)-(this compound-3-yl)methylamine. Researchers reported a novel method that eliminated the need for hazardous reagents while significantly increasing yield compared to previous methodologies. This advancement highlights the importance of safety and efficiency in pharmaceutical development.

Mécanisme D'action

The mechanism of action of 1-benzyl-4-methylpiperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition increases central cholinergic activity, which is beneficial in the treatment of conditions such as Alzheimer’s disease .

Comparaison Avec Des Composés Similaires

1-Benzylpiperidine: Similar structure but lacks the methyl group on the piperidine ring.

4-Methylpiperidine: Lacks the benzyl group attached to the nitrogen atom.

1-Benzyl-4-hydroxypiperidine: Contains a hydroxyl group instead of a methyl group on the piperidine ring.

Uniqueness: 1-Benzyl-4-methylpiperidine is unique due to the presence of both benzyl and methyl groups, which confer specific chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .

Activité Biologique

1-Benzyl-4-methylpiperidine (BMP) is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: . The compound features a piperidine ring with a benzyl group at the nitrogen atom and a methyl group at the fourth position. This structural arrangement contributes to its unique reactivity and biological interactions.

The biological activity of BMP is primarily attributed to its interaction with various molecular targets, particularly in the central nervous system (CNS). Research indicates that BMP can modulate neurotransmitter receptors, influencing pathways associated with mood regulation, cognition, and pain perception.

Key Mechanisms Include:

- Neurotransmitter Modulation : BMP has been shown to interact with dopamine and serotonin receptors, which are critical in regulating mood and behavior.

- Antiviral Activity : Studies have identified BMP derivatives as potential inhibitors of viral fusion processes, particularly against influenza A virus. The compound's ability to interfere with hemagglutinin-mediated membrane fusion highlights its potential as an antiviral agent .

Structure-Activity Relationship (SAR)

The SAR studies on BMP derivatives reveal insights into how modifications to the piperidine structure can enhance or diminish biological activity. For instance, the presence of specific substituents on the benzyl group significantly affects the compound's potency against viral strains.

| Compound | R1 | R2 | Antiviral EC50 (µM) | Cytotoxicity (µM) |

|---|---|---|---|---|

| BMP | Bn | Bn | 9.3 ± 0.7 | 100 ± 0 |

| Compound 2 | Bn | (4-F)Bn | 1.9 ± 0.1 | 49 ± 2 |

| Compound 3 | - | Bn | >100 | >100 |

The data indicates that the presence of specific benzyl substituents is crucial for maintaining antiviral efficacy while minimizing cytotoxic effects .

Case Studies

Several case studies have explored the biological activity of BMP and its derivatives:

- Influenza Virus Inhibition : A study demonstrated that N-benzyl-4,4-disubstituted piperidines exhibited significant antiviral activity against H1N1 influenza virus. The mechanism involved binding to a novel site on hemagglutinin, preventing viral entry into host cells .

- Neuropharmacological Effects : Research has indicated that BMP may influence dopaminergic signaling pathways, suggesting potential applications in treating neurodegenerative diseases or mood disorders .

Applications in Medicinal Chemistry

BMP serves as an important intermediate in synthesizing various pharmacologically active compounds. Its ability to modulate receptor activity makes it a valuable candidate for developing new therapeutic agents targeting CNS disorders and viral infections.

Potential Applications Include:

- Antiviral Drugs : As noted, BMP derivatives show promise as inhibitors of influenza virus fusion processes.

- Neurological Disorders : Due to its interaction with neurotransmitter systems, BMP could be explored for treating conditions like depression or anxiety.

Propriétés

IUPAC Name |

1-benzyl-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZKIZAHIAGUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398281 | |

| Record name | 1-benzyl-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14446-71-0 | |

| Record name | 1-benzyl-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.